

Comparative Biological Activity of Seratrodast Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: *Ethyl 7-oxo-7-phenylheptanoate*

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Seratrodast derivatives. As a key intermediate in the synthesis of the anti-asthmatic drug Seratrodast, **Ethyl 7-oxo-7-phenylheptanoate** forms the foundational structure for these derivatives. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

While direct biological activity screening of a broad range of **Ethyl 7-oxo-7-phenylheptanoate** derivatives is not extensively documented in publicly available literature, significant research has been conducted on derivatives of Seratrodast. These studies offer valuable insights into how modifications of the core structure impact biological effects, particularly in the realms of anti-asthmatic and anticancer activities.

Anti-Asthmatic Activity of Nitric Oxide-Donating Seratrodast Derivatives

A study focused on enhancing the anti-asthmatic properties of Seratrodast by coupling it with various nitric oxide (NO) donors. The rationale behind this approach is to combine the thromboxane A2 (TXA2) receptor antagonist activity of Seratrodast with the bronchodilatory and anti-inflammatory effects of NO.

Comparative Efficacy of NO-Donating Seratrodast Derivatives

The anti-asthmatic effects of nine novel NO-donating Seratrodast derivatives (I1-9) were evaluated by their ability to prolong the latent period of asthma induced by acetylcholine and histamine in guinea pigs. Several of these derivatives demonstrated significantly higher potency compared to the parent drug, Seratrodast.

Compound	Latent Period of Induced Asthma (s)	Fold Increase vs. Seratrodast	Cmax of NO-release (mg/L)
Seratrodast (SD)	10	1.0	-
I1	26 - 62	2.6 - 6.2	Not specified
I2	26 - 62	2.6 - 6.2	Not specified
I3	26 - 62	2.6 - 6.2	Not specified
I4	> 62 (P < 0.05 vs. SD)	> 6.2	0.1878
I5	26 - 62	2.6 - 6.2	Not specified
I6	> 62 (P < 0.01 vs. SD)	> 6.2	0.1393
I7	> 62 (P < 0.01 vs. SD)	> 6.2	0.2473
I8	26 - 62	2.6 - 6.2	Not specified
I9	26 - 62	2.6 - 6.2	Not specified

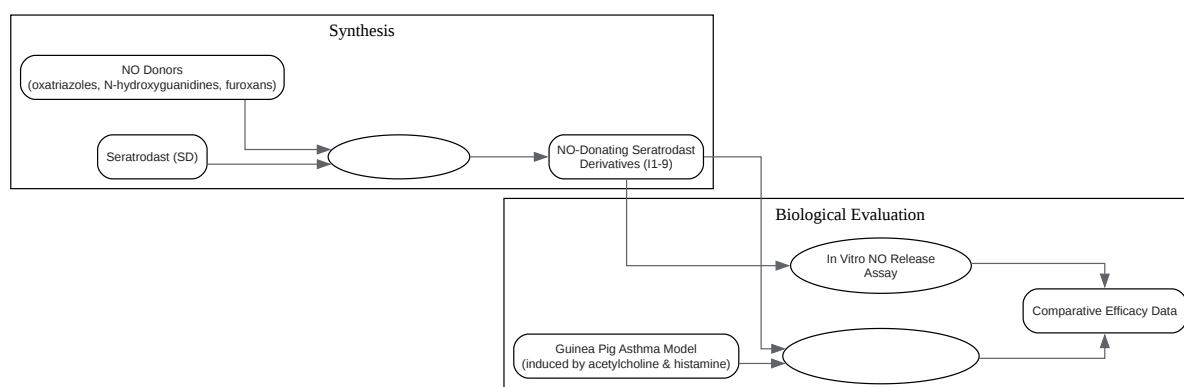
Experimental Protocol: In Vivo Anti-Asthmatic Activity Assay

The following protocol was used to assess the anti-asthmatic effects of the synthesized compounds[1][2]:

- Animal Model: Guinea pigs were used to model acetylcholine and histamine-induced asthma.

- Compound Administration: The test compounds, including Seratrodast as a control, were administered to the guinea pigs.
- Induction of Asthma: Asthma was induced by exposing the animals to acetylcholine and histamine.
- Measurement of Latent Period: The time until the onset of asthmatic symptoms (latent period) was recorded for each animal.
- Data Analysis: The prolongation of the latent period was used as a measure of the compound's anti-asthmatic activity. Statistical significance was determined by comparing the results of the derivatives to Seratrodast.

Experimental Workflow: Synthesis and Evaluation of NO-Donating Seratrodast Derivatives



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Caption: Workflow for the synthesis and biological evaluation of NO-donating Seratrodast derivatives.

Anticancer Activity of Seratrodast-Platinum(IV) Hybrids

In a different therapeutic approach, Seratrodast has been utilized as a ligand to create Platinum(IV) hybrid complexes, named Seratplatin, with the goal of developing novel anticancer agents. This strategy aims to combine the cytotoxic properties of platinum with the potential to inhibit cancer-related thrombosis and metastasis by targeting the TXA2 receptor.

Comparative Cytotoxicity of Seratrodast-Platinum(IV) Hybrids

Four Seratrodast-derived Pt(IV) complexes were synthesized and their cytotoxic activity was evaluated against cancer cells. Two of these compounds, 3 and 4, exhibited potent cytotoxicity.

Compound	IC50 (nM) in HCT-116 cells	Selectivity vs. Normal Cells
Cisplatin (CDDP)	> 1000	Low
Seratplatin 3	Nanomolar range (42-fold lower than CDDP)	High
Seratplatin 4	Strong cytotoxicity	High

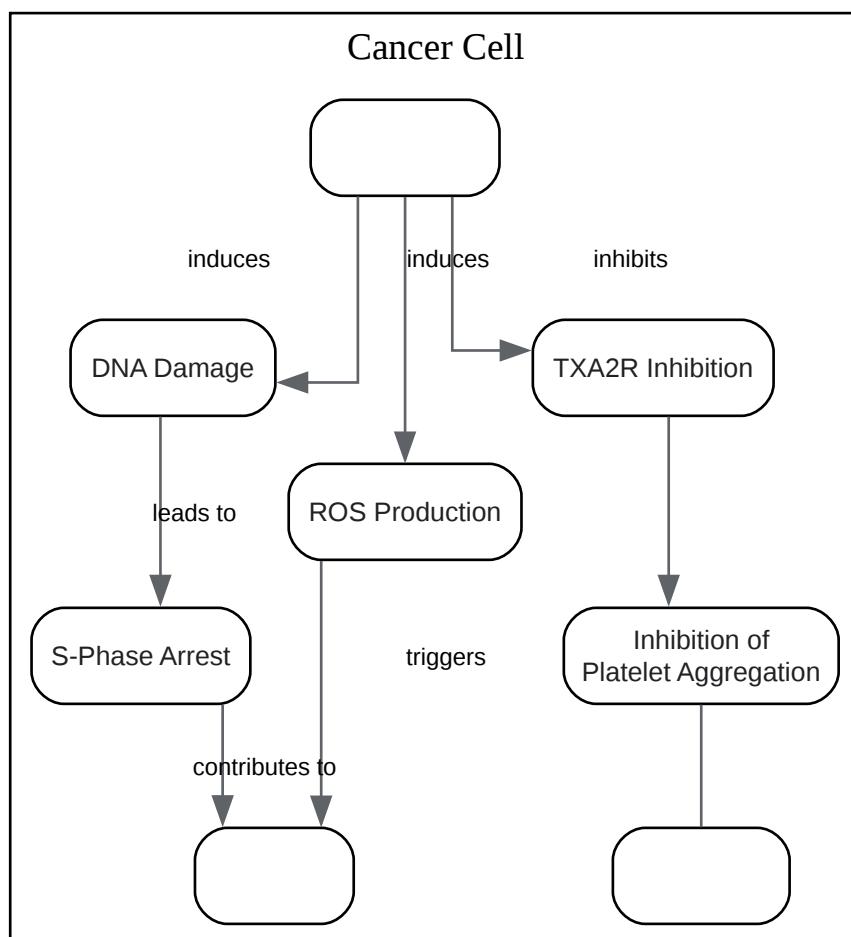
Experimental Protocol: In Vitro Cytotoxicity Assay

The following protocol was employed to determine the anticancer activity of the Seratplatin complexes[3]:

- Cell Lines: Human colon carcinoma (HCT-116) cells were used for the primary cytotoxicity screening.
- Compound Treatment: Cells were treated with varying concentrations of the Seratplatin complexes and Cisplatin as a reference compound.

- **Cell Viability Assay:** A standard cell viability assay (e.g., MTT or SRB assay) was used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
- **Mechanism of Action Studies:** Further experiments were conducted on the most potent compounds to investigate their effects on DNA damage, reactive oxygen species (ROS) production, cell cycle arrest, and apoptosis.

Proposed Signaling Pathway for Anticancer Activity of Seratplatin 3



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Caption: Proposed mechanism of action for the anticancer effects of Seratplatin 3.

Conclusion

The derivatization of the core structure of Seratrodast, which is synthesized from **Ethyl 7-oxo-7-phenylheptanoate**, presents a promising avenue for the development of novel therapeutics. The studies highlighted here demonstrate that modifications can lead to significantly enhanced anti-asthmatic and potent anticancer activities. The provided data and experimental protocols offer a foundation for researchers to build upon in the design and screening of new, more effective derivatives. Further exploration of a wider range of structural modifications and a broader screening of biological activities are warranted to fully unlock the therapeutic potential of this chemical scaffold.

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